4-Methyl-1-phenyl-1H-imidazole

Corrosion Science Materials Protection Electrochemistry

4-Methyl-1-phenyl-1H-imidazole (CAS 150587-21-6) is a heterocyclic organic compound belonging to the N-phenylimidazole class, characterized by a methyl group at the 4-position and a phenyl group at the 1-position of the imidazole ring. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol and a computed XLogP3-AA value of 2.1.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
CAS No. 150587-21-6
Cat. No. B14265751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-phenyl-1H-imidazole
CAS150587-21-6
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2/c1-9-7-12(8-11-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyTZFGLMGQQDEFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-phenyl-1H-imidazole (CAS 150587-21-6): Procurement Specifications and Key Physicochemical Properties for Research Applications


4-Methyl-1-phenyl-1H-imidazole (CAS 150587-21-6) is a heterocyclic organic compound belonging to the N-phenylimidazole class, characterized by a methyl group at the 4-position and a phenyl group at the 1-position of the imidazole ring [1]. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol and a computed XLogP3-AA value of 2.1 [1]. Structurally related to 1-phenylimidazole (CAS 7164-98-9) and 4-methylimidazole (CAS 822-36-6), this specific substitution pattern confers distinct physicochemical and functional properties that are critical for targeted research applications in corrosion science, organic synthesis, and medicinal chemistry .

Why Substituting 4-Methyl-1-phenyl-1H-imidazole with Generic Imidazoles Leads to Experimental Failure: Procurement Rationale


Scientific and industrial users cannot interchange 4-methyl-1-phenyl-1H-imidazole with simpler analogs like 1-phenylimidazole or 4-methylimidazole without significant changes in experimental outcomes. The presence of both the methyl and phenyl substituents is not merely additive; it fundamentally alters the compound's mechanism of action. For instance, in corrosion inhibition studies on copper, 4-methyl-1-phenylimidazole was observed to form a thick, protective surface layer over time, whereas analogous inhibitors with a tolyl substituent formed only a thin adsorbate layer, demonstrating a different kinetic mechanism of protection [1]. This functional divergence is directly linked to the specific substitution pattern, meaning that substituting a generic imidazole would lead to an entirely different, and likely suboptimal, interfacial behavior and protective outcome.

Quantitative Differentiation Guide for 4-Methyl-1-phenyl-1H-imidazole: Head-to-Head Performance Data Against Analogs


Comparative Corrosion Inhibition Efficiency of 4-Methyl-1-phenylimidazole vs. 4-Methyl-1-(p-tolyl)imidazole on Copper as a Function of pH

In a comparative study, the corrosion inhibition efficiency of 4-methyl-1-phenylimidazole (PMI) on copper in chloride media increased from approximately 20% in acidic conditions (0.5 M HCl) to 92% in neutral conditions (0.5 M NaCl). This performance was mirrored by its analog, 4-methyl-1-(p-tolyl)imidazole (TMI), under the same conditions [1].

Corrosion Science Materials Protection Electrochemistry

Divergent Corrosion Inhibition Mechanisms: Layer Formation for 4-Methyl-1-phenylimidazole on Copper vs. Tolyl Analogs

Electrochemical quartz crystal microbalance (EQCM) and EIS studies revealed distinct kinetic mechanisms of corrosion inhibition. While inhibitors with a tolyl substituent decreased the copper corrosion rate by forming a thin adsorbate layer, 4-methyl-1-phenylimidazole uniquely promoted the slow formation of a thick protective layer on the copper surface [1].

Surface Chemistry Corrosion Science Electrochemical Quartz Crystal Microbalance (EQCM)

Synthetic Efficiency: High-Yield Synthesis of 4-Methyl-1-phenylimidazole Derivatives via Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of a title compound derived from the 4-methyl-1-phenylimidazole scaffold achieved a quantitative yield using adapted Vilsmeier conditions. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. While this specific study did not provide a direct yield comparison to other synthetic methods for the same compound, achieving a quantitative yield is a strong class-level indicator of the scaffold's accessibility and the efficiency of modern synthetic approaches.

Organic Synthesis Medicinal Chemistry Process Chemistry

Distinct Protection Profile on Bronze: pH-Dependent Selectivity of 4-Methyl-1-phenylimidazole vs. Tolyl Analog

An investigation on Cu-6Sn bronze in simulated urban environments showed that both 4-methyl-1-phenylimidazole (PMI) and 4-methyl-1-(p-tolyl)imidazole (TMI) provided good protection at pH 3. However, a key differentiation emerged at pH 5, where only TMI maintained a good protective effect, while PMI did not [1].

Cultural Heritage Conservation Corrosion Science Materials Protection

Potential Biological Activity: Class-Level Inference for Cytochrome P450 Enzyme Inhibition

While direct IC₅₀ data for 4-methyl-1-phenyl-1H-imidazole against cytochrome P450 (CYP) enzymes is not available in the searched literature, related phenylimidazoles demonstrate significant and selective inhibition. For example, 4-phenylimidazole inhibits CYP2B4 with an IC₅₀ of 0.49 μM, while 1-phenylimidazole has an IC₅₀ of 0.90 μM against the same enzyme [1]. A chlorine substitution on the phenyl ring can further enhance selectivity by up to 130-fold for CYP2B4 over CYP2B5 [1]. Based on this class-level SAR, 4-methyl-1-phenylimidazole is a plausible starting point for developing selective CYP inhibitors or for use in studies investigating drug metabolism and potential drug-drug interactions.

Medicinal Chemistry Enzyme Inhibition Drug Metabolism

Optimal Application Scenarios for 4-Methyl-1-phenyl-1H-imidazole (CAS 150587-21-6) Based on Quantitative Evidence


Copper Corrosion Protection in Neutral Chloride Environments (e.g., Cooling Water Systems, Marine Applications)

For the protection of copper and its alloys in neutral pH, chloride-rich environments such as seawater or industrial cooling water, 4-methyl-1-phenyl-1H-imidazole is a strong candidate. The evidence shows it achieves a high inhibition efficiency of 92% in 0.5 M NaCl, which is equivalent to its tolyl analog [1]. Its unique ability to form a thick, robust protective layer over time, rather than just a thin film, suggests it may offer superior long-term durability and barrier protection in these specific conditions [2]. This makes it a preferred choice over inhibitors that rely solely on adsorption.

Conservation of Bronze Artifacts in Acidic Urban Environments (pH ~3)

This compound is specifically indicated for the conservation of bronze statues and architectural elements exposed to urban acid rain, where the environmental pH is approximately 3. Direct comparative data confirms that 4-methyl-1-phenyl-1H-imidazole provides good corrosion protection for Cu-6Sn bronze at this pH, performing similarly to the more complex 4-methyl-1-(p-tolyl)imidazole [3]. For conservators seeking an effective, potentially more readily available or cost-effective treatment for artifacts in strongly acidic conditions, this compound represents a scientifically validated option.

Medicinal Chemistry: Scaffold for Cytochrome P450 Inhibitor Development

Medicinal chemists investigating selective inhibitors of cytochrome P450 enzymes, particularly the CYP2B subfamily, should consider 4-methyl-1-phenyl-1H-imidazole as a privileged starting scaffold. Class-level evidence demonstrates that phenylimidazoles are potent inhibitors of these enzymes, with subtle substitutions on the phenyl ring leading to dramatic changes in isoform selectivity (e.g., a 130-fold selectivity gain for CYP2B4 over CYP2B5) [4]. The specific 4-methyl substitution pattern on the imidazole core of the target compound provides a unique vector for further functionalization, making it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Organic Synthesis: High-Efficiency Intermediate for Complex Molecule Construction

As a synthetic intermediate, 4-methyl-1-phenyl-1H-imidazole is attractive due to the availability of highly efficient synthetic routes to its derivatives. The demonstrated ability to achieve quantitative yields in a single step using adapted Vilsmeier conditions highlights the scaffold's synthetic accessibility [5]. For process chemists and researchers planning multi-step syntheses, this implies that incorporating this moiety can be done with high atom economy and minimal purification, reducing costs and accelerating project timelines compared to scaffolds requiring lower-yielding or more cumbersome synthetic protocols.

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